molecular formula C12H9ClO B1599661 3-(3-Chlorophenyl)phenol CAS No. 365426-91-1

3-(3-Chlorophenyl)phenol

Cat. No.: B1599661
CAS No.: 365426-91-1
M. Wt: 204.65 g/mol
InChI Key: FRQIKHFDYHKAHE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)phenol is a useful research compound. Its molecular formula is C12H9ClO and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-(3-Chlorophenyl)phenol, a derivative of indole , is known to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives, like this compound, act in the central nervous system (cns) rather than directly on skeletal muscle . They block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

The synthesis of precursors for compounds like this compound is carried out by two different pathways: the acetic acid pathway and the shikimate pathway . The three malonyl-CoA molecules produced by glucose conversion synthesize ring A through the acetic acid pathway, and the 4-coumaroyl-CoA generated by phenylalanine through the shikimate pathway .

Pharmacokinetics

It is known that similar compounds, such as chlorphenesin, are rapidly and completely absorbed . They are metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of these compounds is between 2.3-5 hours .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. An interesting link between primary and secondary metabolism couples the accumulation of the stress metabolite proline with the energy transfer toward phenylpropanoid biosynthesis via the oxidative pentose phosphate pathway .

Properties

IUPAC Name

3-(3-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQIKHFDYHKAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460158
Record name 3-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365426-91-1
Record name 3-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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